2-Deoxy-2-fluoro-D-glucose-1-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

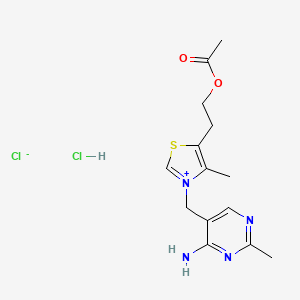

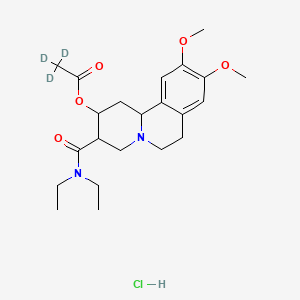

2-Deoxy-2-fluoro-D-glucose-1-13C is a glucose analog where the hydroxyl group at the C-2 position has been replaced by a fluorine atom . It is non-toxic and significantly inhibits glycosylation . As a glucose analog, its uptake is rapid in brain and heart cells . It is commonly used as a radiotracer for glucose in medical diagnostics and in vivo animal imaging studies .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . This provides a rapid, high yield synthetic route to 2-deoxy-2-fluoro-D-glucose .Molecular Structure Analysis

The molecular structure of this compound is similar to that of glucose, with the exception of the fluorine atom at the C-2 position .Chemical Reactions Analysis

This compound can be taken up by cells but does not undergo metabolic glycolysis . In plants, it has been found to be involved in glycolysis and starch degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of glucose due to their structural similarity .Scientific Research Applications

Production and Synthesis

2-Deoxy-2-fluoro-D-glucose-1-13C (2-18FDG) has been extensively used in medical applications, with a focus on its production and synthesis. Barrio et al. (1981) described a routine production system for 2-18FDG, involving the preparation of F-18-labeled F2 and subsequent steps to obtain 2-18FDG with high radiochemical purity (Barrio et al., 1981). Similarly, Hamacher et al. (1986) developed an efficient synthesis method for 2-18FDG using aminopolyether supported nucleophilic substitution, achieving high yields in a short synthesis time (Hamacher et al., 1986).

Medical Imaging and Diagnostics

2-18FDG has been pivotal in medical imaging, especially in positron emission tomography (PET). Fowler et al. (2004) highlighted the use of 2-18FDG in PET imaging, discussing its application in studying normal aging, neuropsychiatric disorders, and drug action in the human brain (Fowler et al., 2004). Ak et al. (2000) reviewed the use of 2-[18F]fluoro-2-deoxy-D-glucose (18FdGlc) in oncology, emphasizing its effectiveness in assessing primary tumors, metastases, and monitoring tumor therapy (Ak et al., 2000).

Research in Neuroscience

In the field of neuroscience, the application of 2-18FDG has been crucial. Mosconi et al. (2004) investigated the use of fluoro-2-deoxy-d-glucose (FDG) PET measures combined with the APOE genotype to improve prediction of the conversion from mild cognitive impairment to Alzheimer's disease (Mosconi et al., 2004).

Plant Research

Exploring beyond medical applications, Fatangare et al. (2015, 2016) examined the metabolic fate of FDG in Arabidopsis thaliana and reviewed its applications in plant imaging. They found that FDG metabolism in plants differs significantly from animal cells and goes beyond FDG-phosphate, opening up possibilities for its use in tracing photoassimilates and analyzing carbon allocation in plants (Fatangare et al., 2015), (Fatangare & Svatoš, 2016).

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-glucose-1-13C is the hexokinase enzyme . This enzyme plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .

Mode of Action

This compound is a glucose analog, and it mimics the structure of glucose . Due to its structural similarity, it is taken up by cells in the same manner as glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-glucose-6-phosphate . Unlike glucose-6-phosphate, this molecule cannot undergo further metabolism in the glycolysis pathway . This leads to the accumulation of 2-deoxy-2-fluoro-glucose-6-phosphate in the cell, effectively inhibiting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by this compound is glycolysis . By inhibiting glycolysis, this compound disrupts the cell’s ability to produce energy through the breakdown of glucose . This can lead to cell death, particularly in cancer cells, which rely heavily on glycolysis for energy production .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of glucose . It is rapidly taken up by cells and phosphorylated by hexokinase . This leads to its accumulation within cells, allowing it to exert its inhibitory effect on glycolysis .

Result of Action

The primary result of the action of this compound is the inhibition of glycolysis . This can lead to a decrease in ATP production, disrupting cellular processes and potentially leading to cell death . This is particularly significant in cancer cells, which rely heavily on glycolysis for energy production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the uptake of this compound by cells can be affected by the concentration of glucose in the environment . High glucose concentrations can compete with this compound for uptake into cells, potentially reducing its effectiveness . Additionally, the pH of the environment can also influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

2-Deoxy-2-fluoro-D-glucose-1-13C interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit hexokinase, the enzyme that converts glucose to glucose-6-phosphate . It also inhibits phosphoglucose isomerase, the enzyme that converts glucose-6-phosphate to fructose-6-phosphate . The nature of these interactions involves the structural mimicry of glucose by this compound, allowing it to bind to these enzymes and inhibit their activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce apoptosis in SK-BR-3 cells and inhibit the growth of 143B osteosarcoma cells under hypoxic conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to enzymes involved in glucose metabolism, inhibiting their activity and thereby affecting the metabolic profile of the cell . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At high doses, it has been reported to reduce tumor growth in 143B osteosarcoma and MV522 non-small cell lung cancer mouse xenograft models .

Metabolic Pathways

This compound is involved in the glycolytic pathway . It interacts with enzymes such as hexokinase and phosphoglucose isomerase, affecting metabolic flux and metabolite levels .

Transport and Distribution

It is known that its uptake and distribution are similar to those of glucose in animal models .

properties

IUPAC Name |

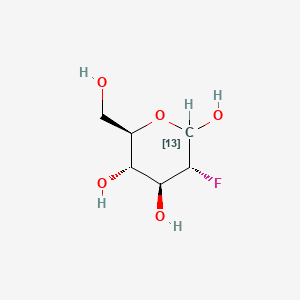

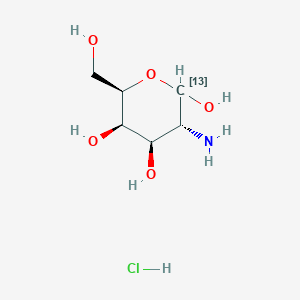

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-NQBVWVRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)